Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a tetrahydrofuran-2-yl group and at the 5-position with an ethyl ester. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, contributing to its stability and versatility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 3-(oxolan-2-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-2-13-9(12)8-10-7(11-15-8)6-4-3-5-14-6/h6H,2-5H2,1H3 |
InChI Key |
FAGBQILCBXIEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(tetrahydrofuran-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Chemical Reactions
This compound undergoes three primary reaction types, facilitated by its oxadiazole ring and ester functional group:
Oxidation
The oxadiazole ring can participate in oxidation reactions, introducing additional functional groups. For example, oxadiazole derivatives have demonstrated susceptibility to oxidation under conditions involving potassium permanganate or hydrogen peroxide .
Reduction
Reduction reactions can modify the oxadiazole ring or the ethyl ester group. Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed, though specific applications for this compound require further experimental validation .
Substitution
The tetrahydrofuran (THF) moiety and ester group enable nucleophilic substitution. For instance, brominated oxadiazole derivatives (e.g., ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate) undergo substitution with amines or alcohols in the presence of bases like sodium hydride .
Common Reagents and Reaction Conditions
Major Products Formed
The products depend on the reaction pathway:
-
Oxidation : Potential generation of carboxylic acids or ketones via ring-opening or functional group conversion .
-
Reduction : Formation of alcohols or amines, depending on the reducing agent and reaction site .
-
Substitution : Replacement of halogens (e.g., Br) with nucleophiles, yielding derivatives like ethyl 3-(amino/tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate .
Mechanistic Insights
The oxadiazole ring’s reactivity arises from its electron-deficient nitrogen atoms and conjugated π-system. Substitution at the 3-position (tetrahydrofuran moiety) may influence regioselectivity in reactions. For example, bromine at the 3-position in related compounds undergoes nucleophilic aromatic substitution, suggesting similar reactivity in this compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Bulky substituents (e.g., cyclopentyl, bromophenyl) increase molecular weight and may enhance steric hindrance, impacting reactivity. Electron-withdrawing groups (e.g., trifluoroethyl, bromophenyl) stabilize the oxadiazole ring, while electron-donating groups (e.g., tetrahydrofuran-2-yl) could modulate solubility .
- Physical State: Most analogs are liquids or solids at room temperature. The cyclopentyl derivative is explicitly noted as a colorless liquid .
Key Observations :
- Data Gaps: Most compounds lack comprehensive toxicity, ecotoxicity, or biodegradability data.
Biological Activity
Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
Structural Characteristics
The compound features an oxadiazole ring fused with a tetrahydrofuran moiety, which may enhance its solubility and biological activity compared to other derivatives lacking this structural feature. The molecular formula is CHNO, with a molecular weight of approximately 212.20 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds within the oxadiazole class can effectively inhibit the growth of various pathogenic microorganisms. For instance, derivatives of oxadiazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In comparative studies, some derivatives exhibited greater potency than established chemotherapeutics like doxorubicin .
The mechanisms underlying its anticancer activity involve the induction of apoptosis through the activation of key apoptotic pathways. Flow cytometry assays have demonstrated that these compounds can trigger apoptosis in a dose-dependent manner by increasing p53 expression and caspase-3 cleavage in cancer cells .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound shares structural characteristics with other oxadiazole derivatives but may offer enhanced biological activity due to its unique fusion structure.
| Compound Name | Structure | Similarity Index |
|---|---|---|
| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | Contains a tert-butyl group instead of tetrahydrofuran | 0.86 |
| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | Contains a bromine substituent | 0.76 |
| Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | Features tert-butyl at position 5 | 0.67 |
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Study on Antitumor Activity : A study found that certain oxadiazole derivatives exhibited IC values ranging from 0.010 to 18.50 μM against various cancer cell lines including MCF-7 and A549. Some compounds showed higher potency than combretastatin-A4, a known anticancer agent .
- Mechanistic Studies : Research using Western blot analysis indicated that oxadiazole derivatives could activate apoptotic pathways in cancer cells through increased expression of p53 and activation of caspases .
- Inhibitory Studies : Compounds derived from oxadiazoles were evaluated for their ability to inhibit carbonic anhydrases associated with cancer progression. Some exhibited selective inhibition at nanomolar concentrations .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate, and what factors influence yield?
Methodological Answer: Synthesis of analogous 1,2,4-oxadiazoles often involves cyclization between carboxylic acid derivatives and amidoximes. For example, Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is synthesized via reactions of oxalyl chloride monoethyl ester with N-hydroxyacetamidine, achieving yields up to 93% under optimized conditions . Key factors include:
- Reagent stoichiometry : Excess oxalyl chloride improves cyclization efficiency.
- Temperature control : Reactions performed at 0–5°C minimize side reactions.
- Purification : Column chromatography (e.g., silica gel with EtOAc/PE eluents) is critical for isolating pure products .
For the tetrahydrofuran-substituted variant, substituting the methyl group with tetrahydrofuran-2-yl may require protecting group strategies (e.g., THF ring stability under acidic/basic conditions).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., tetrahydrofuran proton signals at δ 1.8–2.2 ppm and ether oxygen deshielding effects) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO for the target compound) .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsional strain in the oxadiazole and tetrahydrofuran moieties .
Table 1 : Representative Spectroscopic Data for Analogous Compounds
| Compound | H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 1.35 (t, 3H), 2.60 (s, 3H) | 170.17 |
| Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | 1.50–1.85 (m, 8H) | 210.23 |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : The oxadiazole ring’s electron-deficient nature, quantified via Fukui indices, predicts susceptibility to nucleophilic attack at C-3 or C-5 positions .
- Steric effects : The tetrahydrofuran substituent may hinder nucleophilic access to the oxadiazole core, reducing reaction rates compared to less bulky analogs .
Case Study : Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate showed lower reactivity with amines than its methyl-substituted counterpart due to phenyl group steric hindrance .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis for this compound?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR/IR data with X-ray structures to confirm substituent orientation. For example, SHELXL refinement can resolve torsional ambiguities in the tetrahydrofuran ring .
- Dynamic NMR : Detect conformational flexibility (e.g., THF ring puckering) that may explain spectral broadening .
Example : Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate exhibited crystallographic bond angles deviating by <2° from DFT predictions, validating computational models .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatility .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : While acute toxicity data for the exact compound is unavailable, analogs like Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate require medical consultation upon exposure .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar 1,2,4-oxadiazole derivatives?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., purity of oxalyl chloride, solvent anhydrousness) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) that reduce yield .
- Catalyst optimization : For low-yielding steps, screen Lewis acids (e.g., ZnCl) to accelerate cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
